![molecular formula C18H9F6N3OS B4550581 2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE](/img/structure/B4550581.png)
2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE
Overview
Description
2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE is a complex organic compound that features a combination of fluorinated phenyl and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-(4-fluorophenyl)-2-pyrimidinethiol with 2,3,4,5,6-pentafluorobenzoyl chloride under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO BENZOTHIENO [2,3-D]PYRIMIDIN-2-YL]SULFANYL}-N-(3-CHLORO-4-FLUOROPHENYL)ACETAMIDE
- N-(4-FLUOROPHENYL)-2-{[3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO BENZOTHIENO [2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE
Uniqueness
2-{[4-(4-FLUOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-(2,3,4,5,6-PENTAFLUOROPHENYL)ACETAMIDE is unique due to its combination of fluorinated phenyl and pyrimidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F6N3OS/c19-9-3-1-8(2-4-9)10-5-6-25-18(26-10)29-7-11(28)27-17-15(23)13(21)12(20)14(22)16(17)24/h1-6H,7H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFTXGFYCWNIFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)NC3=C(C(=C(C(=C3F)F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F6N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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